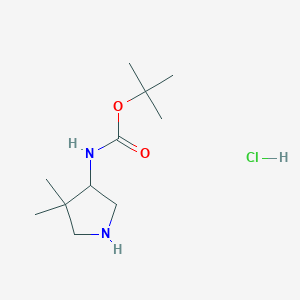![molecular formula C7H9NO3 B6301082 (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2166118-43-8](/img/structure/B6301082.png)
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-4-Oxo-5-azaspiro[24]heptane-6-carboxylic acid is a unique spirocyclic compound characterized by its spiro-fused bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations, such as using diethylzinc and diiodomethane .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization under optimized conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptane-6-carboxylic acid: Shares a similar spirocyclic structure but lacks the oxo group.
2-Azaspiro[3.3]heptane-derived amino acids: Similar spirocyclic core but different functional groups and ring sizes.
Uniqueness
(6R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both oxo and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(6R)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5(10)4-3-7(1-2-7)6(11)8-4/h4H,1-3H2,(H,8,11)(H,9,10)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYFIPUSMXSACI-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@@H](NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride](/img/structure/B6301069.png)
![5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B6301076.png)
![5,8-Diaza-spiro[3.5]nonane-5-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B6301081.png)

![5,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6301097.png)
![(S)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride](/img/structure/B6301098.png)
![(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride](/img/structure/B6301108.png)
